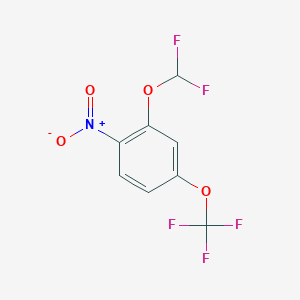

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO4/c9-7(10)17-6-3-4(18-8(11,12)13)1-2-5(6)14(15)16/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOTJGTBPPZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene is an organic compound notable for its complex fluorinated structure, characterized by the presence of both difluoromethoxy and trifluoromethoxy groups. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities and interactions with molecular targets.

- Molecular Formula : CHFNO

- Molecular Weight : 273.11 g/mol

- Functional Groups :

- Difluoromethoxy (-OCHF)

- Trifluoromethoxy (-OCF)

- Nitro (-NO)

The unique arrangement of these functional groups significantly influences the compound's reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, influencing various biochemical pathways .

Biological Activity and Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological effects, including:

- Anticancer Activity : Studies suggest that similar compounds can inhibit mitochondrial functions, leading to decreased ATP production in cancer cells. For instance, a related compound showed significant cytotoxicity in pancreatic cancer models by targeting oxidative phosphorylation (OXPHOS) pathways .

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features. Enhanced binding affinity due to fluorination is a common theme among fluorinated compounds, which can lead to improved therapeutic profiles .

Case Studies

- Cytotoxicity in Cancer Models : A study involving structurally similar compounds demonstrated their ability to inhibit growth in cancer cell lines with IC50 values indicating potent activity. For example, a close analogue was reported to have an IC50 of 0.58 μM against pancreatic cancer cells .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the fluorinated groups can lead to significant changes in biological activity. Compounds with trifluoromethyl groups have been shown to increase potency for various biological targets compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activity:

| Compound Name | Molecular Formula | Similarity | Notable Activity |

|---|---|---|---|

| 1-Nitro-4-(trifluoromethoxy)benzene | CHFNO | 1.00 | Anticancer properties |

| 4-Nitro-2-(trifluoromethoxy)aniline | CHFNO | 0.93 | Enzyme inhibition |

| 2-Nitro-4-(trifluoromethoxy)aniline | CHFNO | 0.93 | Cytotoxicity against tumor cells |

| 1-Nitro-2-(trifluoromethoxy)benzene | CHFN | 0.90 | Potential for drug development |

Scientific Research Applications

Chemistry

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene serves as a building block in synthesizing more complex fluorinated compounds. Its unique functional groups enable the development of novel materials with enhanced properties for use in pharmaceuticals and agrochemicals.

Biology

The compound is employed as a probe in biological studies to investigate interactions between fluorinated molecules and biological targets. Its reactivity allows researchers to explore enzyme inhibition mechanisms and receptor modulation.

Medicine

Fluorinated compounds are often investigated for therapeutic properties. Studies have shown that derivatives of this compound may exhibit potential as anti-inflammatory agents or in cancer treatment due to their ability to modulate biological pathways.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex fluorinated compounds for pharmaceuticals and agrochemicals. |

| Biology | Biological Probes | Investigates interactions with enzymes and receptors, aiding in understanding biological systems. |

| Medicine | Therapeutic Research | Explored for potential anti-inflammatory and anticancer properties through enzyme modulation. |

| Industry | Material Development | Contributes to creating advanced materials with tailored stability and reactivity properties. |

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited specific enzymes involved in metabolic pathways. The compound's trifluoromethoxy group was found to enhance binding affinity, leading to significant reductions in enzyme activity.

Case Study 2: Anticancer Activity

In preclinical trials, another fluorinated derivative exhibited promising results against cancer cell lines. The compound's mechanism involved the induction of apoptosis through reactive intermediate formation, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related fluorinated nitrobenzenes. Below is a detailed comparison based on structural features, reactivity, and applications:

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to 1-difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene:

| CAS No. | Name | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| 1417568-83-2 | 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene | -F (1,3), -OCF₂H (2), -NO₂ (5) | 0.98 | Lacks trifluoromethoxy group; fluorine at 1 and 3 |

| 190902-95-5 | 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene | -F (2), -OCF₃ (1), -NO₂ (4) | 0.96 | Nitro at position 4; trifluoromethoxy at 1 |

| 97963-50-3 | 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene | -OCF₂H (2), -F (1), -NO₂ (4) | 0.96 | Nitro at position 4; no trifluoromethoxy group |

Key Observations :

- The nitro group at position 2 (vs. 4 or 5 in analogues) may sterically hinder electrophilic substitution at adjacent positions, directing reactivity to less crowded sites .

Reactivity in Pd-Catalyzed Reactions

Palladium-catalyzed direct arylations are critical for constructing complex aromatic systems. and highlight the reactivity of fluoroalkoxy-substituted bromobenzenes:

Key Observations :

- Trifluoromethoxy groups (-OCF₃) generally enhance reactivity in Pd-catalyzed arylations due to stronger electron-withdrawing effects, enabling higher yields compared to -OCF₂H analogues .

Preparation Methods

Water-Phase Synthesis Method

Overview:

The water-phase synthesis is a prominent method for producing difluoromethoxy nitrobenzene derivatives, which can be adapted for the synthesis of the target compound. This approach involves nitration and substitution reactions in aqueous media, leveraging phase-transfer catalysis for enhanced reactivity.

- Starting Material: Nitrophenols (o-, m-, or p-nitrophenol) are used as precursors, with the choice influencing the final substitution pattern.

- Reaction Conditions:

- Alkaline aqueous solvent (e.g., sodium hydroxide solution) at temperatures ranging from 40°C to 100°C.

- Reagents: Difluorochloromethane (CHFCl_2) is continuously fed into the reaction mixture, facilitating nucleophilic substitution to introduce the difluoromethoxy group.

- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide are employed to enhance the transfer of reactants between phases.

- Reaction Time: Varies from 1 hour to 40 hours depending on temperature and molar ratios.

- Reaction Ratios:

- Nitrophenols to difluorochloromethane ratios typically range from 1:1 to 1:10, optimizing for yield and purity.

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Temperature | 40°C | 100°C |

| Reaction Time | 1 hour | 40 hours |

| Molar Ratio (Nitrophenol:CHFCl_2) | 1:1 | 1:10 |

| Yield | Not specified | Not specified |

- Environmentally friendly aqueous medium

- Suitable for large-scale production

- High selectivity with phase-transfer catalysis

Nitration Followed by Fluorination

Overview:

This method involves nitration of a fluorinated aromatic precursor, followed by fluorination to introduce the difluoromethoxy and trifluoromethoxy groups.

- Step 1: Nitration

- Starting from 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, nitration is performed using concentrated nitric acid and sulfuric acid at low temperatures (-10°C to 30°C).

- This introduces the nitro group selectively at the ortho or para position relative to existing substituents, depending on directing effects.

- Step 2: Fluorination

- Fluorination is achieved via reaction with fluorinating agents such as sulfuryl fluoride or via electrochemical methods, selectively replacing hydrogen or other groups with fluorine.

- Step 3: Purification

- The product is purified through distillation and recrystallization to obtain high purity (>98%).

- The nitration process is optimized to prevent over-nitration, with temperature control being critical.

- Fluorination reactions are conducted under controlled pressure and temperature to ensure regioselectivity and high yield.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO_4 | -10°C to 30°C | Not specified | Controlled to prevent poly-nitration |

| Fluorination | Sulfuryl fluoride | 80-90°C, 2.5-2.8 MPa | ~70-75% | Selective fluorination |

Halogenation and Subsequent Substitution

Overview:

This approach involves halogenation of the aromatic ring followed by nucleophilic substitution to introduce the difluoromethoxy and trifluoromethoxy groups.

- Step 1: Bromination or chlorination of the aromatic ring using N-bromosuccinimide or N-chlorosuccinimide under radical conditions.

- Step 2: Substitution of halogen with fluorinated groups using nucleophiles such as difluoromethoxide or trifluoromethoxide.

- Step 3: Nitro group introduction via nitration, as described above.

- The halogenation step is optimized for regioselectivity, favoring substitution at the desired position.

- Nucleophilic substitution reactions are performed under basic conditions, often with phase-transfer catalysis to improve yields.

Data Summary:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Halogenation | NBS or NCS | Radical initiation, room temperature | High regioselectivity |

| Nucleophilic substitution | Difluoromethoxide / Trifluoromethoxide | Basic aqueous or organic solvent, elevated temperature | 80-90% |

Summary of Key Parameters and Data

Q & A

Q. Optimization Tips :

- Use anhydrous conditions for SNAr to prevent hydrolysis.

- Monitor nitration progress via TLC (silica gel, hexane:EtOAc 4:1) .

How does the trifluoromethoxy group influence the regioselectivity of electrophilic substitution in such compounds?

Advanced Research Question

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta/para-director. In (trifluoromethoxy)benzene derivatives, electrophilic substitution (e.g., nitration, halogenation) predominantly occurs at the para position relative to -OCF₃ due to its resonance and inductive effects . However, steric hindrance from adjacent substituents (e.g., difluoromethoxy at position 1) may shift selectivity. Computational studies (e.g., DFT calculations) can predict regiochemistry by analyzing charge distribution .

Example : In 5-(trifluoromethoxy)benzene derivatives, nitration at position 2 is favored over position 3 due to steric and electronic factors .

What analytical techniques are recommended for characterizing this compound?

Q. Methodological Guidance

- NMR Spectroscopy :

- HPLC-PDA : Assess purity using reverse-phase C18 columns with methanol/ammonium formate gradients .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

How can researchers resolve contradictions in observed vs. predicted regiochemistry during nitration?

Data Contradiction Analysis

Discrepancies may arise due to:

- Solvent Effects : Polar solvents (e.g., H₂SO₄) enhance nitronium ion stability, altering selectivity.

- Substituent Interactions : Steric clashes between -OCHF₂ and -OCF₃ groups may force meta-substitution despite electronic preferences.

Q. Resolution Strategies :

- Competitive Experiments : Compare nitration rates of model compounds (e.g., 1-bromo-5-(trifluoromethoxy)benzene vs. its difluoromethoxy analogue) .

- Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies and predict dominant pathways .

What are the challenges in synthesizing sterically hindered derivatives, and how can they be addressed?

Advanced Research Question

Steric hindrance from -OCF₃ and -OCHF₂ groups can reduce reactivity in substitution reactions. Solutions include:

- High-Temperature Conditions : Promote SNAr by heating in DMSO at 120°C .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 24 hours for conventional heating) .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .

How does the electronic nature of substituents affect the compound’s stability under storage?

Q. Methodological Guidance

- Nitro Groups : May cause decomposition via photolysis. Store in amber vials at −20°C .

- Trifluoromethoxy Groups : Hydrolytically stable but sensitive to strong bases. Avoid aqueous alkaline conditions .

- Analytical Validation : Periodically check stability via HPLC and compare retention times with freshly synthesized batches .

What strategies are effective for introducing difluoromethoxy groups into aromatic systems?

Basic Research Question

- Direct Fluorination : Treat phenol precursors with ClF₂CO₂Na in acetonitrile .

- Halogen Exchange : Replace bromine or iodine with -OCHF₂ using CuF₂ or AgF₂ catalysts .

- Safety Note : Handle fluorinating agents in a well-ventilated fume hood due to toxicity risks .

How can researchers mitigate side reactions during functional group transformations?

Advanced Research Question

Common side reactions include over-nitration and hydrolysis of -OCF₃. Mitigation approaches:

- Low-Temperature Nitration : Use ice baths to control exothermic reactions .

- Protecting Groups : Temporarily shield -OCF₃ with trimethylsilyl groups during harsh reactions .

- In Situ Monitoring : Use FTIR to detect intermediates (e.g., nitrosonium ion formation) .

What are the applications of this compound in medicinal chemistry or materials science?

Basic Research Question

- Pharmaceuticals : Acts as a bioisostere for labile functional groups (e.g., -OCH₃) to enhance metabolic stability .

- Materials Science : Used in liquid crystals or organic semiconductors due to its electron-deficient aromatic core .

How can researchers validate the electronic effects of substituents experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.